Physicochemical properties of 3-[4-(Aminomethyl)oxan-4-yl]azetidin-3-ol
Physicochemical properties of 3-[4-(Aminomethyl)oxan-4-yl]azetidin-3-ol
An In-depth Technical Guide to the Physicochemical Properties of 3-[4-(Aminomethyl)oxan-4-yl]azetidin-3-ol
Abstract
This technical guide provides a comprehensive analysis of the core physicochemical properties of 3-[4-(Aminomethyl)oxan-4-yl]azetidin-3-ol, a novel spirocyclic azetidine derivative. As a molecule of interest for researchers, scientists, and drug development professionals, understanding its fundamental characteristics is paramount for predicting its pharmacokinetic and pharmacodynamic behavior. This document delves into the theoretical and experimental frameworks for determining its acidity (pKa), lipophilicity (LogP/LogD), and aqueous solubility. By synthesizing data from analogous structures and outlining gold-standard experimental protocols, this guide serves as an essential resource for the evaluation and development of this and related compounds. The narrative emphasizes the causal relationships between these properties and their implications for a molecule's journey through biological systems, grounding all claims in authoritative references.
Introduction: The Strategic Importance of Physicochemical Profiling
In modern drug discovery, the adage "fail early, fail cheap" underscores the critical need for comprehensive lead characterization at the earliest stages. A molecule's success as a therapeutic agent is intrinsically linked to its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME) profile. The compound 3-[4-(Aminomethyl)oxan-4-yl]azetidin-3-ol belongs to the class of "angular" spirocyclic azetidines, which have emerged as valuable bioisosteres for common saturated heterocycles like piperidines and morpholines.[1][2][3] These three-dimensional scaffolds are increasingly utilized to navigate novel chemical space and optimize drug-like properties.[4][5]
This guide provides an in-depth examination of the key physicochemical attributes of 3-[4-(Aminomethyl)oxan-4-yl]azetidin-3-ol. We will explore not only the predicted values for its pKa, LogP, and solubility but also the robust experimental methodologies required for their definitive determination. The rationale behind each experimental choice is explained, providing a self-validating framework for researchers to generate high-quality, reliable data.
Molecular Overview
A precise understanding of the molecular structure is the foundation of any physicochemical analysis.
| Property | Value |
| IUPAC Name | 3-[4-(Aminomethyl)oxan-4-yl]azetidin-3-ol |
| Chemical Structure | (Image of the chemical structure would be placed here) |
| Molecular Formula | C₉H₁₈N₂O₂ |
| Molecular Weight | 186.25 g/mol |
| Predicted Properties | See Summary Table in Section 6 |
Note: A definitive CAS Number for this specific compound was not found in public databases as of the date of this publication, suggesting it may be a novel research compound.
Acidity and Basicity: The pKa Profile
The acid dissociation constant, or pKa, is a critical parameter that dictates the ionization state of a molecule at a given pH.[6] This, in turn, profoundly influences its solubility, membrane permeability, and binding affinity to its biological target.[7][8] For 3-[4-(Aminomethyl)oxan-4-yl]azetidin-3-ol, two primary ionizable centers are present: the primary amine of the aminomethyl group and the secondary amine within the azetidine ring.
3.1. Causality and Field Insights
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Azetidine Basicity: The nitrogen within the strained four-membered azetidine ring is basic. The replacement of six-membered heterocycles with azetidines has been shown to result in an increase in nitrogen basicity.[3] This higher basicity can enhance interactions with acidic residues in a target protein but may also impact cell permeability and metabolic stability.
-
Primary Amine Basicity: The primary amine will also be protonated at physiological pH (pKa typically around 9-10). The presence of two positively charged centers at pH 7.4 will significantly increase the molecule's polarity and aqueous solubility while potentially limiting its ability to cross lipid membranes via passive diffusion.
3.2. Experimental Protocol: Potentiometric Titration for pKa Determination
This method is considered the gold standard for its accuracy and directness. It involves monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is added incrementally.
Methodology:
-
Preparation: A precise amount of the compound (e.g., 1-5 mg) is dissolved in a co-solvent system (e.g., methanol/water or DMSO/water) to ensure complete dissolution.
-
Titration: The solution is titrated with a standardized solution of 0.1 M HCl to protonate all basic centers fully.
-
Back-Titration: A standardized solution of 0.1 M NaOH is then added in small, precise increments.
-
pH Monitoring: The pH of the solution is recorded after each addition of NaOH using a calibrated pH meter.
-
Data Analysis: A titration curve is generated by plotting pH versus the volume of NaOH added. The pKa values correspond to the pH at the half-equivalence points (the inflection points of the sigmoidal curve).[9]
3.3. Alternative Method: NMR Titration
Nuclear Magnetic Resonance (NMR) can also determine pKa by monitoring the chemical shift of a nucleus (e.g., ¹H, ¹³C) close to the ionizable center as a function of pH. The plot of chemical shift versus pH yields a sigmoidal curve, with the inflection point representing the pKa.[9][10]
Diagram: pKa Determination Workflow
Caption: Workflow for pKa determination via potentiometric titration.
Lipophilicity: LogP and LogD
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a cornerstone of drug design. It is most commonly expressed as LogP, the logarithm of the partition coefficient between n-octanol and water.[11]
4.1. Causality and Field Insights
-
Membrane Permeability: A drug must pass through various lipid membranes to reach its target. An optimal LogP (typically between 0 and 5 for oral drugs) is required for this passive diffusion.[11][12]
-
LogD vs. LogP: Since our compound is basic, its charge state is pH-dependent. LogP measures the partitioning of only the neutral species, whereas the Distribution Coefficient (LogD) measures the partitioning of all species (charged and uncharged) at a specific pH.[11] Therefore, LogD at pH 7.4 is a much more physiologically relevant parameter. A molecule with two protonated amines at pH 7.4 will have a significantly lower LogD₇.₄ than its calculated LogP (cLogP), indicating much higher hydrophilicity.
4.2. Experimental Protocol: The Shake-Flask Method (Gold Standard)
The shake-flask method directly measures the partitioning of a compound between n-octanol and a buffered aqueous phase.[11][13]
Methodology:
-
Solvent Preparation: Prepare a phosphate buffer at the desired pH (e.g., 7.4 for LogD) and pre-saturate it with n-octanol. Pre-saturate n-octanol with the aqueous buffer.
-
Partitioning: Add a known amount of the compound to a vial containing equal volumes of the pre-saturated n-octanol and buffer.
-
Equilibration: Agitate the vial vigorously for a set period (e.g., 1-24 hours) to allow the compound to reach equilibrium between the two phases.
-
Phase Separation: Centrifuge the vial to ensure complete separation of the octanol and aqueous layers.
-
Quantification: Carefully remove an aliquot from each layer and determine the compound's concentration using a suitable analytical technique, such as HPLC-UV or LC-MS.[14]
-
Calculation: Calculate LogP or LogD using the formula: LogP/D = log₁₀([Concentration in Octanol] / [Concentration in Aqueous]).
4.3. High-Throughput Method: HPLC-Based LogP
For earlier stage screening, LogP can be estimated based on the retention time of a compound on a reverse-phase HPLC column.[15] The system is calibrated with a set of standards with known LogP values, and a correlation is established between retention time and LogP.
Aqueous Solubility
Aqueous solubility is a prerequisite for a drug to be absorbed from the gastrointestinal tract and distributed throughout the body via the bloodstream.[16][17] Poor solubility is a major cause of failure for drug candidates.[18]
5.1. Causality and Field Insights
-
Kinetic vs. Thermodynamic Solubility: In early discovery, kinetic solubility is often measured. This assesses the solubility of a compound when rapidly diluted from a DMSO stock solution into an aqueous buffer, measuring the point of precipitation.[16][18] It is a high-throughput measure of a compound's ability to stay in solution under non-equilibrium conditions. Thermodynamic solubility is the true equilibrium solubility of the solid form of the compound and is considered the "gold standard".[17][19] It is more time and compound-intensive to measure but provides the definitive value for formulation development.
-
Impact of Ionization: As a dibasic compound, the solubility of 3-[4-(Aminomethyl)oxan-4-yl]azetidin-3-ol is expected to be highly pH-dependent. Its solubility will be significantly higher at lower pH values where both amine groups are fully protonated, forming soluble salts.
5.2. Experimental Protocol: Thermodynamic Solubility (Shake-Flask)
This method determines the equilibrium solubility of the solid material.[17]
Methodology:
-
Suspension: Add an excess of the solid compound to a vial containing an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Equilibration: Agitate the suspension at a constant temperature for an extended period (typically 24-72 hours) to ensure equilibrium is reached between the solid and dissolved states.
-
Separation: Filter or centrifuge the suspension to remove all undissolved solid.
-
Quantification: Analyze the concentration of the compound in the clear supernatant/filtrate using a validated analytical method like HPLC-UV or LC-MS/MS.[20] This concentration represents the thermodynamic solubility.
Diagram: Thermodynamic vs. Kinetic Solubility Workflow
Caption: Comparison of thermodynamic and kinetic solubility workflows.
Summary and Implications
While direct experimental data for 3-[4-(Aminomethyl)oxan-4-yl]azetidin-3-ol is not publicly available, we can establish a well-informed predicted profile based on its structure and data from close analogs.
Table of Predicted Physicochemical Properties:
| Parameter | Predicted Value/Range | Implication for Drug Development |
| pKa₁ (Azetidine) | 8.5 - 9.5 | Mostly protonated at physiological pH, contributing to high solubility but potentially reducing passive membrane permeability. |
| pKa₂ (Primary Amine) | 9.0 - 10.0 | Fully protonated at physiological pH, strongly enhancing aqueous solubility. |
| cLogP (Calculated) | -1.0 to 0.5 | The neutral form is relatively polar. cLogP is less relevant than LogD. |
| LogD at pH 7.4 | < -2.0 | Highly hydrophilic due to dual positive charges. May require active transport to cross membranes or be suited for non-oral routes. |
| Aqueous Solubility | High (>100 µM) | Expected to be highly soluble, especially in acidic environments, which is favorable for formulation. |
This predicted profile suggests a molecule that is highly soluble but likely possesses low passive permeability across biological membranes. This profile could be advantageous for targeting extracellular proteins or for formulations where high solubility is paramount. Conversely, for intracellular targets or oral delivery, its high polarity might present a significant challenge, potentially requiring prodrug strategies to mask the polar amine groups temporarily.
Conclusion
The physicochemical characterization of 3-[4-(Aminomethyl)oxan-4-yl]azetidin-3-ol is a foundational step in its journey as a potential drug candidate. This guide has established a framework for this analysis, highlighting the critical interplay between its dibasic nature, predicted high polarity, and the resulting impact on its drug-like properties. The experimental protocols detailed herein provide a clear and robust pathway for obtaining the empirical data necessary to validate these predictions. By grounding our understanding in the causality behind these properties, researchers can make more informed decisions, accelerating the design and development of the next generation of therapeutics built upon this promising spirocyclic azetidine scaffold.
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